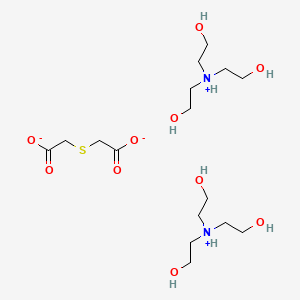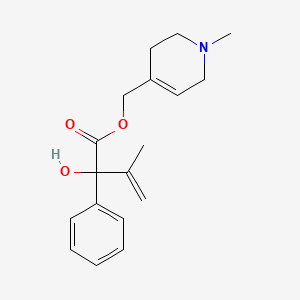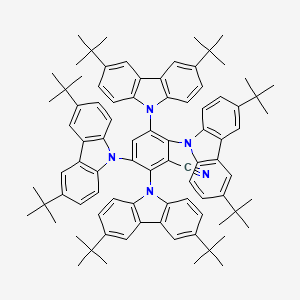
2,3,5,6-Tetrakis(3,6-di-tert-butyl-9H-carbazol-9-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5,6-Tetrakis(3,6-di-tert-butyl-9H-carbazol-9-yl)benzonitrile is a compound known for its application in thermally activated delayed fluorescence (TADF) organic light-emitting diodes (OLEDs). This compound is part of the carbazolyl benzonitrile family, which is widely used in highly efficient TADF-OLED devices. The carbazolyl groups are electron-donating, while the nitrile group is electron-withdrawing. The extended tert-butyl units serve as an encapsulation shell to the luminophore, effectively separating molecules and reducing the chance of triplet-polaron annihilation, thereby improving device efficiency and stability .
Méthodes De Préparation
The synthesis of 2,3,5,6-Tetrakis(3,6-di-tert-butyl-9H-carbazol-9-yl)benzonitrile involves multiple steps. The general synthetic route includes the following steps:
Formation of Carbazole Derivatives: The initial step involves the synthesis of 3,6-di-tert-butylcarbazole.
Coupling Reaction: The carbazole derivatives are then coupled with a benzonitrile core through a series of reactions involving catalysts and specific reaction conditions.
Purification: The final product is purified using techniques such as sublimation to achieve high purity (>99.0%).
Industrial production methods may involve scaling up these reactions and optimizing conditions to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
2,3,5,6-Tetrakis(3,6-di-tert-butyl-9H-carbazol-9-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents like toluene and dichloromethane, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
2,3,5,6-Tetrakis(3,6-di-tert-butyl-9H-carbazol-9-yl)benzonitrile has several scientific research applications:
Chemistry: It is used as a material in the development of TADF-OLEDs, contributing to the creation of highly efficient and stable blue and white OLED devices.
Biology: The compound’s fluorescence properties make it useful in biological imaging and as a fluorescent probe.
Mécanisme D'action
The mechanism of action of 2,3,5,6-Tetrakis(3,6-di-tert-butyl-9H-carbazol-9-yl)benzonitrile involves its role as a TADF material. The carbazolyl groups donate electrons, while the nitrile group withdraws electrons, creating a charge-transfer state. This state facilitates the reverse intersystem crossing (RISC) process, where triplet excitons are converted to singlet excitons, resulting in delayed fluorescence. The tert-butyl units help to separate molecules, reducing triplet-polaron annihilation and enhancing device efficiency and stability .
Comparaison Avec Des Composés Similaires
Similar compounds to 2,3,5,6-Tetrakis(3,6-di-tert-butyl-9H-carbazol-9-yl)benzonitrile include:
2,4,5,6-Tetrakis(3,6-di-tert-butylcarbazol-9-yl)-1,3-dicyanobenzene: This compound has similar TADF properties but differs in the position of the nitrile groups.
3,6-Di-tert-butylcarbazole: A precursor in the synthesis of various carbazole-based materials.
Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate): Used as an antioxidant in polymer stabilization .
The uniqueness of this compound lies in its specific structure, which optimizes the balance between electron-donating and electron-withdrawing groups, enhancing its performance in TADF-OLED applications.
Propriétés
Numéro CAS |
2055722-93-3 |
|---|---|
Formule moléculaire |
C87H97N5 |
Poids moléculaire |
1212.7 g/mol |
Nom IUPAC |
2,3,5,6-tetrakis(3,6-ditert-butylcarbazol-9-yl)benzonitrile |
InChI |
InChI=1S/C87H97N5/c1-80(2,3)51-25-33-68-59(41-51)60-42-52(81(4,5)6)26-34-69(60)89(68)76-49-77(90-70-35-27-53(82(7,8)9)43-61(70)62-44-54(83(10,11)12)28-36-71(62)90)79(92-74-39-31-57(86(19,20)21)47-65(74)66-48-58(87(22,23)24)32-40-75(66)92)67(50-88)78(76)91-72-37-29-55(84(13,14)15)45-63(72)64-46-56(85(16,17)18)30-38-73(64)91/h25-49H,1-24H3 |
Clé InChI |
VUUZCXZPRBJDHJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)C4=CC(=C(C(=C4N5C6=C(C=C(C=C6)C(C)(C)C)C7=C5C=CC(=C7)C(C)(C)C)C#N)N8C9=C(C=C(C=C9)C(C)(C)C)C1=C8C=CC(=C1)C(C)(C)C)N1C2=C(C=C(C=C2)C(C)(C)C)C2=C1C=CC(=C2)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


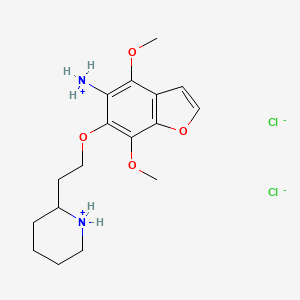
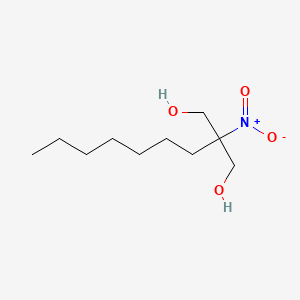

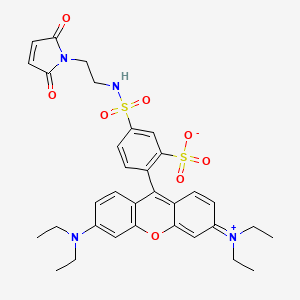
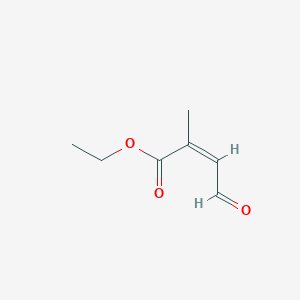


![5-[(3S)-3-propan-2-ylpiperazin-1-yl]sulfonylisoquinoline;dihydrochloride](/img/structure/B13786763.png)


